Pharmacokinetics and Pharmacodynamics of N-Methyl-N-isopropyltryptamine (MiPT): A Technical Guide
Pharmacokinetics and Pharmacodynamics of N-Methyl-N-isopropyltryptamine (MiPT): A Technical Guide
Executive Summary
N-Methyl-N-isopropyltryptamine (MiPT) represents a critical structural pivot in the structure-activity relationship (SAR) of indolealkylamines. Unlike its dimethylated congener (DMT), which is orally inactive due to rapid first-pass metabolism, MiPT exhibits oral activity and a distinct qualitative profile. This guide synthesizes the physiochemical properties, receptor interaction profiles, and metabolic fate of MiPT. It distinguishes the base compound from its more commonly studied analogues (e.g., 5-MeO-MiPT) and provides actionable protocols for its characterization.[1]
Chemical Identity and Physiochemical Properties[2][3]
MiPT is a secondary amine tryptamine where the terminal nitrogen is substituted with one methyl group and one isopropyl group. This steric bulk at the nitrogen atom is the primary determinant of its unique pharmacokinetic (PK) profile compared to N,N-dimethyltryptamine (DMT).
| Property | Specification | Clinical Significance |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | Standard nomenclature for synthesis/regulatory filing. |
| Molecular Formula | C₁₄H₂₀N₂ | Base structure lacking ring substitutions (4-HO, 5-MeO). |
| Molar Mass | 216.32 g/mol | Relevant for molarity calculations in in vitro assays. |
| pKa (Predicted) | ~9.6 (Amine) | Predominantly ionized at physiological pH (7.4), affecting BBB permeability. |
| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity; sufficient for blood-brain barrier (BBB) crossing. |
| Solubility | Freebase: Insoluble in water; Soluble in EtOH, DCM. Fumarate/HCl salts: Water soluble. | Critical for formulation in in vivo rodent studies. |
Pharmacodynamics: Mechanism of Action
The pharmacodynamic (PD) profile of MiPT is defined by its interaction with the serotonin (5-HT) receptorome.[2] While direct binding data for base MiPT is less abundant than for 5-MeO-MiPT, foundational SAR studies by Repke et al. and modern screening by the NIMH PDSP allow for a precise characterization.
Receptor Binding Profile
MiPT functions as a partial agonist at the 5-HT2A receptor, the canonical target for psychedelic activity. The N-isopropyl substitution generally preserves 5-HT2A affinity while potentially increasing affinity for 5-HT1A receptors compared to N,N-dimethyl analogues.
-
Primary Target: 5-HT2A (Ki ≈ 10–100 nM range, inferred from SAR).
-
Secondary Targets: 5-HT1A, 5-HT2C, 5-HT2B.
-
Transporter Activity: Unlike monoamine releasers (e.g., MDMA), unsubstituted tryptamines like MiPT typically show low affinity for SERT, DAT, and NET, acting primarily as direct receptor ligands.
Functional Selectivity and Signaling
Upon binding to the 5-HT2A receptor, MiPT recruits G-proteins (specifically Gαq/11), initiating a signaling cascade that results in intracellular calcium mobilization.
Figure 1: Canonical Gq-mediated signaling pathway activated by MiPT at the 5-HT2A receptor.
Pharmacokinetics: ADME Profile
The defining feature of MiPT is its oral bioavailability . The isopropyl group provides steric hindrance that protects the terminal amine from rapid deamination by Monoamine Oxidase A (MAO-A).
Absorption and Distribution[4]
-
Route: Oral active (10–25 mg human dose).[2]
-
Onset (Tmax): 30–60 minutes.
-
Duration: 3–4 hours.
-
Distribution: Rapid distribution to the CNS is expected given the LogP (~2.5).
Metabolism (Biotransformation)
Metabolism occurs primarily in the liver via Cytochrome P450 enzymes. Based on recent microsome studies of the analogue 5-MeO-MiPT (Wang et al., 2024), the metabolic fate of base MiPT involves three primary pathways, excluding O-demethylation which is impossible for the unsubstituted ring.
-
N-Demethylation: Removal of the methyl group to form N-isopropyltryptamine (NiPT) .
-
Indole Hydroxylation: Hydroxylation at the 4, 5, 6, or 7 positions (forming HO-MiPT isomers). These are subsequently glucuronidated (Phase II).
-
N-Oxidation: Formation of MiPT-N-oxide .
Figure 2: Putative metabolic pathways of MiPT in human liver microsomes.
Experimental Protocols
To validate the PD/PK properties described above, the following standardized protocols are recommended.
5-HT2A Radioligand Binding Assay
Purpose: Determine the affinity (
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer; centrifuge at 40,000 x g. Resuspend pellet.
-
Ligand:
-Ketanserin (Antagonist) or -LSD (Agonist/High Affinity). Note: Agonist radioligands are preferred for predicting psychedelic potency. -
Incubation:
-
Mix: 50 µL Membrane prep + 50 µL Radioligand (0.5 nM) + 50 µL MiPT (varying concentrations
to M). -
Incubate for 60 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal)
Purpose: Assess intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Reaction Mix: PBS (pH 7.4), MgCl₂, NADPH-generating system.
-
Substrate: MiPT (1 µM final concentration).
-
Procedure:
-
Pre-incubate microsomes + MiPT for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge and analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).
-
Data Output: Plot ln(% remaining) vs. time to determine
and .
Toxicology and Safety Profile
While human LD50 data is absent, safety margins are extrapolated from rodent data on structural analogues.
-
Acute Toxicity: Tryptamines generally exhibit low physiological toxicity. The primary risks are behavioral (serotonin syndrome at massive doses) rather than organ failure.
-
MAO Interaction: Caution is required if combining with MAO Inhibitors (MAOIs). Although MiPT resists MAO breakdown, complete inhibition of MAO could dangerously elevate plasma concentrations and extend duration.
-
Cardiovascular: 5-HT2B agonism (common in tryptamines) presents a theoretical risk of valvulopathy with chronic, daily use, though acute risk is minimal.
References
-
Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1985).[3] Psychotomimetic N-methyl-N-isopropyltryptamines. Effects of variation of aromatic oxygen substituents. Journal of Medicinal Chemistry, 28(7), 892–896.[3] Link
-
Shulgin, A., & Shulgin, A. (1997).[2][4] TiHKAL: The Continuation. Transform Press. Entry #43 (MiPT). Link
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. Link
-
Wang, Y., et al. (2024). Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 241, 115987. Link
-
Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.[4] Psychopharmacology, 231(21), 4135–4144. Link
Sources
- 1. Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiPT - Wikipedia [en.wikipedia.org]
- 3. David Repke - Wikipedia [en.wikipedia.org]
- 4. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIME PubMed | Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry [unboundmedicine.com]
